
Methyl 2-methylideneoctanoate
Overview
Description
Methyl 2-methylideneoctanoate is an organic compound with the molecular formula C10H18O2. It is a methyl ester derivative of 2-methylideneoctanoic acid and is characterized by its unique structure, which includes a methylene group attached to the second carbon of the octanoate chain. This compound is used in various chemical and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylideneoctanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylideneoctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, allows for large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylideneoctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
Methyl 2-methylideneoctanoate is primarily utilized as an intermediate in the synthesis of a variety of organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving this compound
Agrochemical Applications
This compound is also employed in the formulation of agrochemicals, where it acts as a building block for pesticides and herbicides. Its ability to enhance the efficacy and stability of these compounds makes it a critical component in agricultural chemistry.
Case Study: Development of Herbicides
A recent study highlighted the use of this compound in synthesizing new herbicides that exhibit improved selectivity and reduced toxicity to non-target species. The compound's reactivity allows for the incorporation of various functional groups that enhance herbicidal activity while minimizing environmental impact.
Flavor and Fragrance Industry
In the flavor and fragrance sector, this compound is valued for its pleasant aroma profile, which resembles fruity and floral notes. This makes it an attractive ingredient in perfumes, cosmetics, and food products.
Table 2: Applications in Flavor and Fragrance
Application Type | Description | Reference |
---|---|---|
Perfumes | Used as a scent component to enhance fragrance profiles. | |
Food Additives | Acts as a flavoring agent in various food products. |
Biomedical Research
Recent research has explored the potential biomedical applications of this compound, particularly concerning its effects on biological systems. Studies indicate that this compound may influence cellular processes, making it a candidate for therapeutic applications.
Case Study: Cellular Impact Studies
Research conducted on the effects of this compound on cell viability demonstrated that it can modulate cellular responses under stress conditions, suggesting potential uses in developing treatments for stress-related disorders.
Mechanism of Action
The mechanism of action of methyl 2-methylideneoctanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The methylene group also provides a site for further chemical modifications, enhancing its reactivity and versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: Similar in structure but lacks the methylene group.
Methyl 2-methylhexanoate: Similar but with a shorter carbon chain.
Methyl 2-methylidenehexanoate: Similar but with a shorter carbon chain and a methylene group.
Uniqueness
Methyl 2-methylideneoctanoate is unique due to its specific structure, which includes both an ester group and a methylene group. This combination provides distinct reactivity and functional properties, making it valuable in various chemical and industrial applications .
Biological Activity
Methyl 2-methylideneoctanoate, a compound with the chemical formula , is noted for its diverse biological activities. This article delves into its biological properties, synthesizing findings from various studies and providing a comprehensive overview of its potential applications in medicine and industry.
Chemical Structure and Properties
This compound is an unsaturated fatty acid ester, characterized by a double bond in its carbon chain. Its structure can be represented as follows:
The compound exhibits a molecular weight of 174.25 g/mol and is classified under fatty acid derivatives. Its physical properties include a boiling point of approximately 220°C and a density of 0.87 g/cm³ at 20°C .
Biological Activities
This compound has been investigated for various biological activities, including:
- Antioxidant Properties : Studies have shown that compounds with similar structures exhibit significant free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) where the percentage inhibition of free radicals is calculated .
- Antimicrobial Activity : Research indicates that methyl esters of fatty acids can possess antibacterial properties. For instance, methyl octanoate has demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activities .
- Anti-inflammatory Effects : Some studies have pointed to the potential anti-inflammatory properties of fatty acid derivatives, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
-
Antioxidant Activity Assessment :
Concentration (mg/mL) % Inhibition 100 91.66 50 91.02 25 90.69 12.5 89.63 6.25 88.74 - Antimicrobial Studies :
-
Potential Applications in Medicine :
- The compound's structural similarity to other biologically active fatty acids positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents targeting oxidative stress and microbial infections.
Properties
IUPAC Name |
methyl 2-methylideneoctanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-8-9(2)10(11)12-3/h2,4-8H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISPLICAYMBBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340846 | |
Record name | methyl 2-methylideneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3618-40-4 | |
Record name | methyl 2-methylideneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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